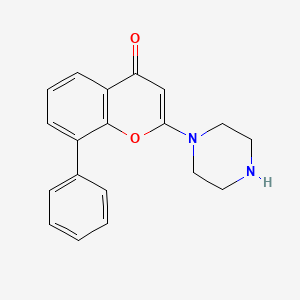

2-哌嗪基-8-苯基-4H-1-苯并吡喃-4-酮

描述

“2-Piperazinyl-8-phenyl-4H-1-benzopyran-4-one” is a compound that has been studied for its potential effects on cell proliferation . It is a close structural analog of 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002), which is known to block mTOR kinase activity and inhibit phosphatidylinositol 3-kinase (PI3K) .

科学研究应用

Cancer Therapy: Enhancing TRAIL Sensitivity

LY 303511 has been studied for its potential to enhance the sensitivity of neuroblastoma cells to TRAIL (tumor necrosis factor-related apoptosis-inducing ligand)-mediated apoptosis. This compound increases the intracellular production of hydrogen peroxide, which in turn activates mitogen-activated protein kinases. These kinases up-regulate the expression of TRAIL receptors, leading to amplified caspase-8 processing and activity, cytosolic translocation of cytochrome c, and cell death .

Pharmacological Studies: Drug-Induced Apoptosis

In pharmacological studies, LY 303511 has been shown to sensitize tumor cells to drug-induced apoptosis. This sensitization occurs via an increase in intracellular hydrogen peroxide production, independent of the phosphoinositide 3-kinase/Akt pathway. This mechanism suggests a novel approach to overcoming drug resistance in cancer therapy .

Biological Effects: Gap Junction Communication

LY 303511 has been observed to increase gap junctional intercellular communication (GJIC), which is crucial for maintaining cellular homeostasis and can influence the behavior of tumor cells. This effect is particularly notable because it does not occur concurrently with the inhibition of AKT phosphorylation, indicating a PI3K-independent pathway .

Chemical Properties: Negative Control in Kinase Screens

As a structural analogue of LY294002, LY 303511 serves as a useful negative control in kinase screens. It contains a single atom substitution in the morpholine ring compared to LY294002 and does not inhibit PI3K even at high concentrations .

Medical Applications: TNF Receptor Activation

LY 303511 has been identified as a TNF receptor activator. While it does not inhibit PI3K, it can enhance the sensitivity of certain cells to TRAIL, which is a member of the TNF family of proteins. This property is being explored for therapeutic applications in diseases where TNF receptor activation is beneficial .

Ion Channel Research: K+ Current Blockade

In the field of ion channel research, LY 303511 has been found to reversibly block K+ currents in insulinoma cells. This blockade occurs in a dose-dependent manner and provides insights into the regulation of ion channels by pharmacological agents .

属性

IUPAC Name |

8-phenyl-2-piperazin-1-ylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c22-17-13-18(21-11-9-20-10-12-21)23-19-15(7-4-8-16(17)19)14-5-2-1-3-6-14/h1-8,13,20H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGAGMBNBKCDCDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90165632 | |

| Record name | LY 303511 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90165632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Piperazinyl-8-phenyl-4H-1-benzopyran-4-one | |

CAS RN |

154447-38-8 | |

| Record name | LY 303511 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154447388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY 303511 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90165632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

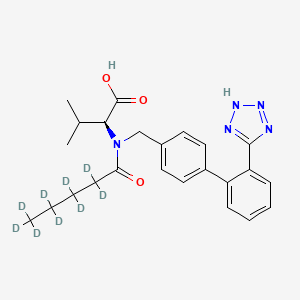

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the initial understanding of LY303511's function?

A1: LY303511 was initially developed as a negative control for LY294002, lacking the pan-PI3K inhibitory activity of its counterpart [, ].

Q2: How does LY303511 impact cell proliferation, and what molecular targets are involved?

A2: LY303511 inhibits cell proliferation through both mammalian target of rapamycin (mTOR)-dependent and -independent mechanisms []. It inhibits mTORC1 downstream signaling, similar to rapamycin, by blocking the phosphorylation of p70 S6 kinase (S6K) []. Additionally, LY303511 inhibits casein kinase 2 (CK2) activity, which regulates G1 and G2/M cell cycle progression, independent of mTOR [].

Q3: Does LY303511 affect apoptosis, and if so, how?

A3: LY303511 has been shown to induce apoptosis in several cancer cell lines, including oral cancer cells [] and prostate cancer cells []. This apoptotic effect is mediated by increased intracellular hydrogen peroxide (H2O2) production [, ], leading to the activation of caspases -2 and -3 [].

Q4: Does LY303511 influence the expression of death receptors?

A4: Yes, LY303511 has been shown to upregulate the expression of TRAIL receptors DR4 and DR5 in neuroblastoma cells []. This upregulation is mediated by LY303511-induced H2O2 production, leading to the activation of mitogen-activated protein kinases (MAPKs) JNK and ERK, which in turn promote DR4 and DR5 surface expression, respectively [].

Q5: Does LY303511 interact with serotonin receptors?

A5: Research suggests that LY303511 might directly interact with specific serotonin receptors. It has been shown to suppress cAMP signals initiated by the 5-HT4 receptor and induce Ca2+ transients in cells expressing the 5-HT2C receptor [].

Q6: How does LY303511 affect gap junctional intercellular communication (GJIC)?

A6: LY303511 enhances homotypic GJIC in cancer cells. This effect is independent of PI3K/Akt inhibition but is associated with increased protein kinase A (PKA) activity [].

Q7: Does LY303511 interact with BET bromodomains?

A7: Yes, quantitative chemoproteomic profiling revealed that LY303511, like LY294002, inhibits BET bromodomain proteins BRD2, BRD3, and BRD4 []. This inhibition occurs through competitive binding to the acetyl-lysine binding site of the first bromodomain of these proteins [].

Q8: How does LY303511 affect fowl sperm motility?

A8: LY303511, unlike LY294002, does not inhibit calcium-regulated maintenance of flagellar movement in fowl spermatozoa at 40°C, suggesting a potential role for PI3K in this process [].

Q9: What is the role of LY303511 in regulating the expression of proteins encoded by adenoviruses?

A9: LY303511 upregulates the expression of proteins encoded by recombinant replication-defective adenoviruses. This effect is observed with various adenoviruses, including those carrying therapeutically relevant genes like herpes simplex virus thymidine kinase []. The mechanism behind this upregulation involves both mTOR-dependent and -independent pathways [].

Q10: What is the role of LY303511 in regulating the inwardly rectifying K+ (Kir) current in retinal pigment epithelial (RPE) cells?

A10: LY303511, along with LY294002, has been shown to inhibit Kir currents in bovine RPE cells. This inhibition is thought to be independent of PI3K inhibition and suggests a direct blocking action on the Kir channels [].

Q11: What is the molecular formula and weight of LY303511?

A11: The molecular formula of LY303511 is C19H19NO2, and its molecular weight is 293.36 g/mol.

Q12: Is there any information on the spectroscopic data or material compatibility of LY303511?

A12: The provided research articles do not contain specific details regarding spectroscopic data, material compatibility, or the stability of LY303511 under various conditions.

Q13: Has computational modeling been used to study LY303511?

A13: Yes, computational modeling, particularly ordinary differential equations, has been employed to understand the synergistic effects of LY303511 and TRAIL in inducing cancer cell death [, ]. These models have highlighted the dynamic regulation of cFLIP, an inhibitor of caspase-8, by LY303511 [].

Q14: What is known about the structure-activity relationship (SAR) of LY303511?

A14: While detailed SAR studies are limited within the provided research, it is established that LY303511 and LY294002, despite structural similarities, exhibit distinct biological activities. LY303511 lacks the pan-PI3K inhibitory activity of LY294002, highlighting the importance of specific structural features for targeting PI3K [, ]. X-ray crystallography studies have revealed that the chromen-4-one scaffold of LY294002 represents a novel pharmacophore for BET bromodomain inhibition [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(6-(4-(Piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline](/img/structure/B1662814.png)